N-(3-methyl-2-pyridinyl)-3-phenylpropanamide
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Description
N-(3-methyl-2-pyridinyl)-3-phenylpropanamide, also known as MPHP, is a synthetic compound that belongs to the cathinone family. It is a designer drug that has gained popularity in recent years due to its stimulant and euphoric effects. MPHP is a Schedule I controlled substance in the United States and is banned in many other countries. Despite its legal status, MPHP has attracted the attention of scientists due to its potential therapeutic applications.
Scientific Research Applications
Biomedical Research: Targeting EXO5 Gene
This compound has been utilized in the field of biomedical research, particularly in gene targeting. It is associated with esiRNA targeting the human EXO5 gene, which is involved in DNA repair mechanisms . By influencing the EXO5 gene, researchers can study the pathways of DNA repair and the implications of its dysfunction in diseases like cancer.
Micro(bio)robotics
In the realm of microbiorobotics, “CBMicro_022770” could potentially be used in the design and fabrication of microrobots. These microrobots are motile microsystems constructed using physical, chemical, and biological components for operations with respect to definite applications . The compound’s properties could be harnessed for actuation or sensing elements within these systems.
Therapeutic Development
Within the Cambridge Academy of Therapeutic Sciences, there’s potential for “Cambridge id 5522485” to contribute to therapeutic development. It could be part of research efforts aimed at discovering new drugs or therapeutic strategies .
properties
IUPAC Name |
N-(3-methylpyridin-2-yl)-3-phenylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O/c1-12-6-5-11-16-15(12)17-14(18)10-9-13-7-3-2-4-8-13/h2-8,11H,9-10H2,1H3,(H,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZOYHBKRJBYQNF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)NC(=O)CCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50357016 |
Source
|
Record name | T6047276 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50357016 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5522485 | |
CAS RN |
5522-48-5 |
Source
|
Record name | T6047276 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50357016 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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